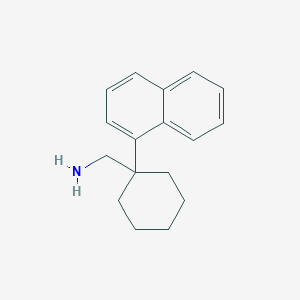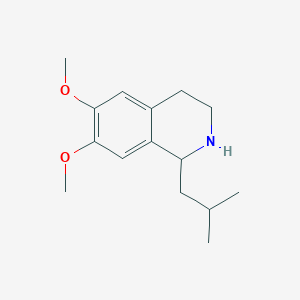![molecular formula C10H19N5O B256294 5-{[4-(dimethylamino)butyl]amino}-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B256294.png)
5-{[4-(dimethylamino)butyl]amino}-6-methyl-1,2,4-triazin-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-{[4-(dimethylamino)butyl]amino}-6-methyl-1,2,4-triazin-3(2H)-one, commonly known as DMABN, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of triazine derivatives and is known for its unique properties such as its ability to act as a fluorescent probe and its potential use as a therapeutic agent.
科学研究应用
DMABN has been widely studied for its potential applications in scientific research. One of the most common uses of DMABN is as a fluorescent probe for the detection of metal ions such as copper, zinc, and iron. DMABN has been shown to exhibit high selectivity and sensitivity towards these metal ions, making it a useful tool for studying metal ion homeostasis in biological systems.
In addition to its use as a fluorescent probe, DMABN has also been studied for its potential therapeutic applications. DMABN has been shown to exhibit antitumor activity in vitro against a variety of cancer cell lines, including breast, colon, and lung cancer. DMABN has also been shown to exhibit antimicrobial activity against a variety of bacterial and fungal pathogens.
作用机制
The mechanism of action of DMABN is not fully understood, but it is believed to involve the chelation of metal ions and the formation of reactive oxygen species (ROS). DMABN has been shown to induce apoptosis in cancer cells, which may be due to its ability to generate ROS and cause oxidative stress.
Biochemical and Physiological Effects
DMABN has been shown to have a variety of biochemical and physiological effects. In addition to its ability to chelate metal ions and generate ROS, DMABN has also been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase. DMABN has also been shown to modulate the activity of ion channels such as the potassium channel, which may contribute to its antitumor activity.
实验室实验的优点和局限性
One of the main advantages of DMABN is its ability to act as a fluorescent probe for the detection of metal ions. DMABN has been shown to exhibit high selectivity and sensitivity towards metal ions, making it a useful tool for studying metal ion homeostasis in biological systems. However, one of the limitations of DMABN is its potential toxicity, which may limit its use in vivo.
未来方向
There are several potential future directions for research on DMABN. One area of interest is the development of DMABN-based therapeutics for the treatment of cancer and other diseases. Another area of interest is the development of DMABN-based fluorescent probes for the detection of metal ions in vivo. Additionally, further studies are needed to elucidate the mechanism of action of DMABN and its potential side effects.
合成方法
The synthesis of DMABN involves the reaction of 4-(dimethylamino)butylamine with 2,4,6-trichloro-1,3,5-triazine in the presence of a base such as triethylamine. The resulting product is then treated with methylamine to yield DMABN. This method has been reported to yield DMABN in high purity and yield.
属性
产品名称 |
5-{[4-(dimethylamino)butyl]amino}-6-methyl-1,2,4-triazin-3(2H)-one |
|---|---|
分子式 |
C10H19N5O |
分子量 |
225.29 g/mol |
IUPAC 名称 |
5-[4-(dimethylamino)butylamino]-6-methyl-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C10H19N5O/c1-8-9(12-10(16)14-13-8)11-6-4-5-7-15(2)3/h4-7H2,1-3H3,(H2,11,12,14,16) |
InChI 键 |
RUYZBORDVVXRQN-UHFFFAOYSA-N |
SMILES |
CC1=NNC(=O)N=C1NCCCCN(C)C |
规范 SMILES |
CC1=NNC(=O)N=C1NCCCCN(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(6-fluoro-1H-benzimidazol-2-yl)ethyl]cyclohexanecarboxamide](/img/structure/B256212.png)
![2-[1-(cyclopropylcarbonyl)-4-piperidinyl]-5-fluoro-1H-benzimidazole](/img/structure/B256213.png)

![1-[3-(3-Methoxyphenyl)propyl]piperazine](/img/structure/B256217.png)
![2-[(4-Methoxy-3-methylphenyl)methyl]pyrrolidine](/img/structure/B256222.png)


![2-(7-tert-butyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B256237.png)
![8-thia-10,12,15-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2(7),9,11-tetraen-16-amine](/img/structure/B256239.png)
![9-Bromo-5-(3-fluorophenyl)-2-(furan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B256241.png)
![N-[2-(1,3-benzodioxol-5-yl)-2-(dimethylamino)ethyl]-3-methylbutanamide](/img/structure/B256245.png)
![2-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide](/img/structure/B256246.png)
![N-cyclopropyl-4-[(1,1-dioxidotetrahydro-3-thienyl)sulfonyl]benzamide](/img/structure/B256248.png)
